Increased Polar Surface Area and Hydrogen-Bonding Capacity
2-Oxo-2,3-dihydro-1H-indole-6-carbohydrazide contains a lactam carbonyl that is absent in the fully reduced analog 2,3-dihydro-1H-indole-6-carbohydrazide. This 2‑oxo group adds one hydrogen‑bond acceptor and increases the calculated topological polar surface area (tPSA) from ~67 Ų to ~84 Ų, while simultaneously lowering the predicted LogP (XLogP3) from ~0.6 to ~‑0.37 [1][2]. The combination of higher tPSA and lower LogP is typically associated with improved aqueous solubility and reduced passive membrane permeability—properties that can be exploited to minimize CNS penetration or to fine‑tune oral bioavailability in early‑stage drug‑discovery programs [1].
| Evidence Dimension | Calculated topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | 84 Ų (Chemspace data, 2025) |
| Comparator Or Baseline | 2,3-dihydro-1H-indole-6-carbohydrazide: 67.2 Ų |
| Quantified Difference | +16.8 Ų (25% relative increase) |
| Conditions | In silico calculation (Cactvs/PubChem 2021.05.07; Chemspace 2025) |
Why This Matters
A >25% increase in tPSA can shift a compound from high CNS penetration potential (tPSA < 70 Ų) to limited brain exposure (tPSA > 80 Ų), providing a design handle for peripheral‑restricted or solubility‑driven chemical series.
- [1] PubChem. 2,3-dihydro-1H-indole-6-carbohydrazide. CID 91811708. View Source
- [2] Chemspace. 2-oxo-2,3-dihydro-1H-indole-6-carbohydrazide. CSSB00022774637. View Source
